molecular formula C13H17NO4S B13999604 2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone CAS No. 1709-88-2

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone

Katalognummer: B13999604
CAS-Nummer: 1709-88-2
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: KQGYUJZLKGSELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone is an organic compound that features a benzylsulfonyl group and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone typically involves the reaction of benzylsulfonyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Benzylsulfonyl chloride and morpholine.

    Base: A suitable base such as triethylamine or sodium hydroxide.

    Solvent: An organic solvent like dichloromethane or acetonitrile.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Morpholin-4-yl)ethanol: A primary alcohol with a morpholine ring.

    2-(Morpholin-4-ylmethyl)benzonitrile: Contains a morpholine ring and a benzonitrile group.

    2-[(4-Morpholin-4-yl-phenyl)imino methyl]phenol: Features a morpholine ring and a phenyl group.

Uniqueness

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone is unique due to the presence of both a benzylsulfonyl group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

1709-88-2

Molekularformel

C13H17NO4S

Molekulargewicht

283.35 g/mol

IUPAC-Name

2-benzylsulfonyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H17NO4S/c15-13(14-6-8-18-9-7-14)11-19(16,17)10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI-Schlüssel

KQGYUJZLKGSELN-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)CS(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.